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Compound of Interest |

Compound Name: Fmoc-D-Thz-OH
CAS No.: 198545-89-0
Cat. No.: B557612

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-a-Fmoc-D-thiazolidine-4-carboxylic acid
(Fmoc-D-Thz-OH), a crucial building block in modern peptide chemistry. We will delve into its
core structure, physicochemical properties, and its application in solid-phase peptide synthesis
(SPPS), including detailed experimental protocols and workflows.

Core Chemical Structure

Fmoc-D-Thz-OH is a synthetic amino acid derivative composed of three key moieties:

e The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group
attached to the nitrogen atom of the thiazolidine ring.[1][2] Its primary function is to prevent
the amine from reacting during the peptide bond formation process.[3] The Fmoc group is
stable under acidic conditions but can be efficiently removed using a mild base, typically a
solution of piperidine in an organic solvent.[3]

e The D-Thiazolidine Ring: This five-membered heterocyclic ring contains a sulfur atom and a
nitrogen atom.[1] It is a derivative of the amino acid cysteine. The "D" designation refers to
the stereochemistry at the alpha-carbon (the 4-position of the thiazolidine ring), indicating its

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b557612#bc-rfq
https://www.benchchem.com/product/b557612/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-d-thz-oh
https://www.benchchem.com/product/b557612/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-d-thz-oh
https://www.smolecule.com/products/s14357889
https://www.chemimpex.com/products/15051
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/chemistry-behind-fmoc-d-asp-oh-peptide-synthesis-gh
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/chemistry-behind-fmoc-d-asp-oh-peptide-synthesis-gh
https://www.smolecule.com/products/s14357889
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557612?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

configuration is analogous to D-amino acids. This non-proteinogenic amino acid analogue is

often incorporated into peptides to introduce conformational constraints or to serve as a

masked cysteine residue.[4]

e The Carboxylic Acid (-OH) Group: This functional group is located at the 4-position of the

thiazolidine ring and is the site of activation for peptide bond formation with the free N-

terminal amine of a growing peptide chain.

The IUPAC name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-

thiazolidine-4-carboxylic acid.[5]

Physicochemical Properties

The quantitative data for Fmoc-D-Thz-OH are summarized in the table below, providing

essential information for its handling, storage, and application in synthesis.

Property Value References
CAS Number 198545-89-0 [61[71[8]
Molecular Formula C19H17NO4S [6]119]
Molecular Weight 355.41 g/mol [6][9][10]
Appearance White solid [9]

Melting Point 153-158 °C 9]

Boiling Point (Predicted)

591.6 £50.0 °C

[°]

Density (Predicted)

1.402 £ 0.06 g/cm3

[9]

pKa (Predicted)

3.47+0.20

[9]

Optical Activity

[a] =-63° (c=0.01 g/mL in
MeOH)

[9]

Storage Temperature

2-8°C, sealed in dry conditions

[9]

Applications and Experimental Protocols
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The primary application of Fmoc-D-Thz-OH is as a building block in Fmoc-based solid-phase

peptide synthesis (SPPS).[2] It serves two main purposes: introducing a unique structural

element into a peptide sequence and acting as a stable, protected precursor to a D-cysteine

residue.

The incorporation of Fmoc-D-Thz-OH into a peptide chain follows a standard, cyclical SPPS

workflow. This process involves the sequential addition of protected amino acids to a growing

chain anchored to a solid support (resin).

Workflow for a Single Coupling Cycle:

Resin-Bound Peptide
(Free N-Terminal Amine)

Fmoc Deprotection Wash with DMF

Fmoc-D-Thz-OH
+ HBTU/DIPEA
in DMF

Click to download full resolution via product page
Caption: Workflow of a single Fmoc-SPPS cycle.

Detailed Methodologies:

‘Amino Acid Coupling

Extended Peptide Chain
(+1 Residue, N-Terminal Fmoc)

e Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal

Fmoc-protected amino group. Swell the resin in a suitable solvent like N,N-

dimethylformamide (DMF).

o Fmoc Deprotection: To remove the Fmoc group and expose the free amine, treat the resin
with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[3][11] The
completion of this step can be monitored by UV spectroscopy, detecting the released Fmoc-

dibenzofulvene adduct.
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e Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the
byproducts of the deprotection step. This is critical to prevent side reactions in the
subsequent coupling step.

e Amino Acid Activation and Coupling:

o In a separate vessel, pre-activate the Fmoc-D-Thz-OH. Dissolve a 3- to 5-fold molar
excess of Fmoc-D-Thz-OH and a slightly lower molar equivalent of a coupling agent, such
as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in
DMF.[12][13]

o Add an activation base, typically N,N-diisopropylethylamine (DIPEA), at a 2-fold excess
relative to the amino acid.[13] Allow the activation to proceed for several minutes.

o Add the activated amino acid solution to the resin. The coupling reaction is typically
allowed to proceed for 1-2 hours at room temperature.

o Final Wash: After the coupling reaction is complete, wash the resin extensively with DMF and
then dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now
ready for the next deprotection and coupling cycle.

A key application of a thiazolidine-containing peptide is its use as a stable precursor to a
cysteine residue, which is particularly useful in native chemical ligation (NCL).[4][14] The
thiazolidine ring can be unmasked to reveal the N-terminal cysteine's thiol and amine groups.

Experimental Protocol: Thiazolidine Deprotection

o Cleavage from Resin: Once the peptide synthesis is complete, the peptide is cleaved from
the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA)
with scavengers. Peptides containing a Thz group are stable during this cleavage step.[4]

e Ring Opening: The Thz moiety can be converted to the corresponding cysteine residue
under mildly acidic aqueous conditions.[4] A common reagent for this conversion is
methoxyamine hydrochloride (MeONH2-HCI).[4][14]

e Mechanism: The reaction proceeds via the cleavage of the thioaminal bond within the
thiazolidine ring, yielding a free N-terminal cysteine residue that can then be used in ligation
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reactions.[14]

This strategy allows for the synthesis and purification of peptide segments that would otherwise
be susceptible to oxidation or other side reactions if a free cysteine were present.

Peptide with
N-Terminal Thz
Ring Opening Peptide with . . o
_ (Deprotection) N-Terminal Cys N ER Sl s )
MeONH2-HCI -
in aqueous buffer

Click to download full resolution via product page

Caption: Conversion of a Thz residue to Cys for NCL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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